molecular formula C18H26ClN B12779179 Dzz3zuu9JT CAS No. 401467-46-7

Dzz3zuu9JT

Cat. No.: B12779179
CAS No.: 401467-46-7
M. Wt: 291.9 g/mol
InChI Key: WCOGAMFOYILSHM-UHFFFAOYSA-N
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Description

2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride, also known by its identifier Dzz3zuu9JT, is a chemical compound with the molecular formula C18H25N.ClH. This compound is characterized by its unique bicyclic structure, which includes a butyl group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride typically involves the following steps:

    Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo structure.

    Introduction of the butyl group: The butyl group is introduced through a substitution reaction, often using butyl halides in the presence of a base.

    Attachment of the methylphenyl group: The methylphenyl group is attached via a Friedel-Crafts alkylation reaction, using methylphenyl halides and a Lewis acid catalyst.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3-(4-chlorophenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride
  • 2-Butyl-3-(4-fluorophenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride

Uniqueness

2-Butyl-3-(4-methylphenyl)-1-azabicyclo(2.2.2)oct-2-ene hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenyl ring, in particular, influences its reactivity and interaction with molecular targets, setting it apart from similar compounds.

Properties

CAS No.

401467-46-7

Molecular Formula

C18H26ClN

Molecular Weight

291.9 g/mol

IUPAC Name

2-butyl-3-(4-methylphenyl)-1-azabicyclo[2.2.2]oct-2-ene;hydrochloride

InChI

InChI=1S/C18H25N.ClH/c1-3-4-5-17-18(15-8-6-14(2)7-9-15)16-10-12-19(17)13-11-16;/h6-9,16H,3-5,10-13H2,1-2H3;1H

InChI Key

WCOGAMFOYILSHM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C2CCN1CC2)C3=CC=C(C=C3)C.Cl

Origin of Product

United States

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